N-Hydroxyglycine
Overview
Description
N-Hydroxyglycine is not directly mentioned in the provided papers, but related compounds and analogues are discussed, which can provide insights into the properties and reactivity of N-Hydroxyglycine. For instance, N-Oxaloglycine is an analogue of alpha-ketoglutarate and is a competitive inhibitor of prolyl 4-hydroxylase, suggesting that N-Hydroxyglycine could potentially show similar inhibitory properties due to structural similarities .
Synthesis Analysis
The synthesis of related compounds provides a basis for understanding how N-Hydroxyglycine might be synthesized. For example, the synthesis of α-hydroxyglycine peptides is achieved through enzymatic resolution and subsequent chemical reactions, indicating that a similar approach could be applied to N-Hydroxyglycine . Additionally, the synthesis of fluorescent amino acids like L-(7-hydroxycoumarin-4-yl)ethylglycine involves multi-step organic synthesis, which could be adapted for the synthesis of N-Hydroxyglycine .
Molecular Structure Analysis
While the molecular structure of N-Hydroxyglycine is not directly discussed, the structure-activity relationships of oxalo derivatives, including N-Oxaloglycine, suggest that the presence of substituents on the glycine moiety can significantly affect the activity and binding of these compounds . This implies that the hydroxy group in N-Hydroxyglycine could play a crucial role in its molecular interactions and properties.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to N-Hydroxyglycine can be inferred from the studies provided. For instance, α-phosphanyl amino acids exhibit reactivity such as decarboxylation, hydrolysis, and oxidation, which could be relevant to the reactivity of N-Hydroxyglycine . Moreover, the synthesis of fluorescent amino acids involves reactions like alkylation, suggesting that N-Hydroxyglycine could also participate in such reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Hydroxyglycine can be speculated based on the properties of related compounds. For example, the photophysical properties of (p-hydroxy)phenylglycine and its derivatives provide insights into how the hydroxy group can influence fluorescence and other properties . This information could be extrapolated to predict the behavior of N-Hydroxyglycine under similar conditions.
Scientific Research Applications
Enzyme Interaction and Inhibition
N-Hydroxyglycine has been studied for its effects on enzymes, particularly laccases. Research shows that N-Hydroxyglycine may interfere with enzyme assays for laccase, a copper-containing enzyme, by decolorizing substrates oxidized by laccase, which could be misinterpreted as inhibition of laccase activity (Zhang, Kjonaas, & Flurkey, 1999). Additionally, a study on a novel laccase inhibitor produced by Penicillium citrinum YH-31 identified N-Hydroxyglycine as a potential inhibitor (Murao et al., 1992).
Biochemical Processes
N-Hydroxyglycine is involved in biochemical processes like peptide amidation, essential for the biological activity of many hormones and neurotransmitters. The amide group at their carboxyl terminus is formed by hydroxylation of an additional glycine residue in the biosynthetic precursor (Bradbury & Smyth, 1991). Moreover, studies on prolyl 4-hydroxylase, an enzyme responsible for the hydroxylation of proline residues in proteins, have shown that N-Hydroxyglycine analogs can act as competitive inhibitors, affecting the enzyme's activity (Cunliffe, Franklin, Hales, & Hill, 1992).
Electrophoretic Applications
Research has also explored the use of N-Hydroxyglycine derivatives in electrophoretic applications. Tricine, a derivative of N-Hydroxyglycine, has been used as a running buffer for the separation of metallothionein isoforms in capillary zone electrophoresis, demonstrating its utility in bioanalytical methods (Virtanen & Bordin, 1999).
Synthesis of α-Amino Acids
N-Hydroxyglycine is used in the synthesis of α-amino acids, as demonstrated in a study where hydroxyglycine reacted with allylboronates to produce unprotected α-amino acids with high stereoselectivity (Sugiura, Mori, Hirano, & Kobayashi, 2005).
Peptide Amidation Enzymes
Studies on peptide amidation enzymes have shed light on the role of N-Hydroxyglycine in the biosynthesis of bioactive peptides. These enzymes use glycine-extended intermediates that are transformed into active amidated hormones through oxidative cleavage of the glycine N-Cα bond, a process in which N-Hydroxyglycine intermediates are involved (Prigge, Mains, Eipper, & Amzel, 2000).
Biochemical Synthesis and Analysis
Research has been conducted on the synthesis of optically pure α-hydroxyglycine peptides and their enzymatic resolution, further highlighting the chemical and biochemical importance of N-Hydroxyglycine and its derivatives (Bogenstatter & Steglich, 1997).
Physiological Processes
N-Hydroxyglycine is implicated in various physiological processes, such as the amidation of neuropeptides and peptide hormones, essential for the functioning of the nervous and endocrine systems. This includes the conversion of glycine-extended peptides to amidated products, a vital step for the biological activity of many signaling molecules (Yin et al., 2011).
Future Directions
properties
IUPAC Name |
2-(hydroxyamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO3/c4-2(5)1-3-6/h3,6H,1H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWGWQRXHVJJRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188959 | |
Record name | Glycine, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxyglycine | |
CAS RN |
3545-78-6 | |
Record name | N-Hydroxyglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3545-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Hydroxyamino)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003545786 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxyglycine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycine, N-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60188959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(HYDROXYAMINO)ACETIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVT2AQ968S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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